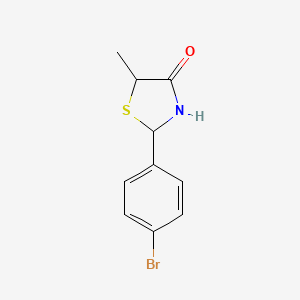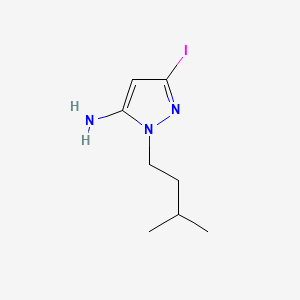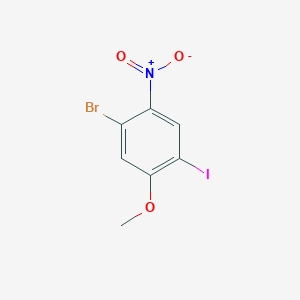![molecular formula C21H19N3O5 B12457956 2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide CAS No. 732254-60-3](/img/structure/B12457956.png)
2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, hydroxy, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, affecting the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-cyano-3-[3-methoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(4-nitrophenyl)prop-2-enamide: Similar structure with the nitro group in a different position.
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide provides distinct reactivity and potential applications compared to its similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
732254-60-3 |
|---|---|
Molekularformel |
C21H19N3O5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-cyano-3-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H19N3O5/c1-3-6-15-9-14(11-19(20(15)25)29-4-2)10-16(13-22)21(26)23-17-7-5-8-18(12-17)24(27)28/h3,5,7-12,25H,1,4,6H2,2H3,(H,23,26) |
InChI-Schlüssel |
DZRQXQZRRGFVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
![4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)
![3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B12457888.png)

![1-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12457890.png)

![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12457927.png)
![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)

![3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12457938.png)
![3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide](/img/structure/B12457944.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)

![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
